molecular formula C12H13NOS B1423000 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 1274130-98-1

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B1423000
CAS No.: 1274130-98-1
M. Wt: 219.3 g/mol
InChI Key: TWMPDBIPOIJWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7,9,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMPDBIPOIJWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Phenyl-4-Methylthiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules. Its presence in natural products like vitamin B1 (thiamine) and potent antibiotics such as penicillin underscores its fundamental role in biological processes.[1] Within the vast landscape of thiazole chemistry, the 2-phenyl-4-methylthiazole core has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of therapeutic activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point of intensive research for drug development professionals.[1][2][3]

This technical guide, written from the perspective of a senior application scientist, provides an in-depth exploration of 2-phenyl-4-methylthiazole derivatives. We will move beyond a simple recitation of facts to explain the causality behind synthetic choices, delve into the structure-activity relationships (SAR) that govern their potency, and elucidate their mechanisms of action through detailed pathway analysis.

Part 1: Synthetic Strategies and Methodologies

The accessibility of a chemical scaffold is paramount to its exploration in medicinal chemistry. The synthesis of 2-phenyl-4-methylthiazole derivatives is most classically achieved via the Hantzsch thiazole synthesis, a robust and versatile method. However, modern adaptations and alternative routes have been developed to improve yields and efficiency.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide. For the 2-phenyl-4-methylthiazole core, this typically involves the reaction of a substituted phenacyl bromide (an α-haloketone) with thioacetamide.

Hantzsch_Synthesis

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Hydrophobicity: Increasing the hydrophobicity of substituents on the benzene ring can enhance antifungal activity. The activity of CYP51 inhibitors increased with the elongation of an alkyl chain at the 4-position of the benzene ring, with an n-pentyl group showing the strongest activity. [2]* Electron-Withdrawing Groups: The introduction of bulky, electron-withdrawing groups like chlorine has been observed to enhance antimicrobial activity in related thiazolidinone systems. [4]* Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 5-nitrobenzimidazole and triazole, can confer high antimicrobial activity against a broad range of bacterial and fungal strains. [5] Quantitative Data: Minimum Inhibitory Concentration (MIC) of Phenylthiazole Derivatives

Compound ClassOrganismMIC Range (µg/mL)Reference
SZ-C14 Derivatives C. albicans & other fungi1–16[2]
Compound 4d Various Bacteria10.7–21.4 (x10⁻² µmol/mL)[4]
Compound 3e Candida strains7.81[6]
Compound 3e Gram-positive bacteria31.25[6]
Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been extensively investigated as anti-inflammatory agents. [3][7][8] Mechanism of Action: Inhibition of MyD88 Homodimerization

MyD88_Pathway

Sources

Methodological & Application

Application Note: Strategies for the Crystallization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the crystallization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol. The crystallization of active pharmaceutical ingredients (APIs) and their intermediates is a critical unit operation that dictates purity, stability, and downstream processability.[1][] This guide moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, enabling the user to develop robust, scalable, and reproducible protocols. We present detailed methodologies for anti-solvent crystallization and vapor diffusion, supported by troubleshooting guidance and characterization techniques to ensure the isolation of high-quality crystalline material.

Introduction: The Criticality of Crystalline Form

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol, a substituted thiazole derivative, represents a class of compounds with significant interest in pharmaceutical development. The solid-state form of such molecules profoundly impacts their physicochemical properties, including solubility, dissolution rate, bioavailability, and stability.[1] Controlling the crystallization process is therefore not merely a purification step but a crucial part of designing an effective and stable drug substance.[3] An uncontrolled precipitation can lead to amorphous material or an undesired polymorph, compromising batch-to-batch consistency and potentially impacting the final drug product's performance.

This application note provides a systematic approach to developing a crystallization process for the target molecule, beginning with solvent selection and culminating in detailed, actionable protocols.

Foundational Principles: Solvent Selection & Supersaturation

The success of any crystallization process hinges on two core concepts: solvent selection and the controlled generation of supersaturation.[4]

  • Solvent System Design: The ideal solvent system consists of a "solvent" in which the compound is readily soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[5] The structural features of our target molecule—a polar hydroxyl group and a largely non-polar phenyl-thiazole backbone—suggest that polar organic solvents will act as effective solvents, while highly polar (water) or non-polar (alkanes) solvents will serve as anti-solvents. Based on literature for similar thiazole derivatives, a methanol/water or ethanol/water system is a logical and promising starting point.[6][7]

  • Supersaturation: This is the thermodynamic driving force for crystallization.[8] It occurs when a solution contains more dissolved solute than it can thermodynamically hold at equilibrium.[4] Supersaturation can be achieved via several methods, including cooling, solvent evaporation, or by adding an anti-solvent.[9][10] The rate at which supersaturation is generated directly influences the kinetics of nucleation and crystal growth, thereby determining the final crystal size distribution and morphology.[4][10]

Logical Workflow for Crystallization Screening

The following diagram outlines a systematic approach to developing a crystallization method for a new chemical entity like our target compound.

G cluster_0 Phase 1: Scoping & Selection cluster_1 Phase 2: Small-Scale Screening cluster_2 Phase 3: Method Development & Scale-Up cluster_3 Phase 4: Characterization Solubility Determine Solubility in Candidate Solvents Select Select Solvent / Anti-Solvent Pair (e.g., Methanol / Water) Solubility->Select High/Low Solubility VaporDiffusion Vapor Diffusion (μg to mg scale) Select->VaporDiffusion Initial Condition Finding Evaporation Slow Evaporation (mg scale) Select->Evaporation AntiSolvent Anti-Solvent Addition (g scale) VaporDiffusion->AntiSolvent Promising Conditions Found Cooling Cooling Crystallization (g scale) Evaporation->Cooling Analysis Analyze Crystals: - Microscopy - XRPD - DSC/TGA AntiSolvent->Analysis Cooling->Analysis

Caption: General workflow for crystallization method development.

Recommended Crystallization Protocols

Two primary methods are presented: Anti-Solvent Crystallization for larger quantities and Vapor Diffusion as a highly effective micro-scale screening technique.[11][12]

Protocol 1: Anti-Solvent Crystallization

This method is highly effective for compounds whose solubility is significantly reduced by the addition of a miscible second solvent.[13][14] It offers excellent control over particle size and is readily scalable.[13] The mechanism involves a three-step process at the molecular level where the anti-solvent disrupts the solute's solvation shell, increasing the chemical potential and driving self-assembly into a crystal lattice.[14][15]

Materials & Equipment:

  • 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol

  • Methanol (HPLC Grade)

  • Deionized Water (Filtered)

  • Jacketed glass reactor or round bottom flask with magnetic stirring

  • Addition funnel or syringe pump

  • Temperature probe

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

  • Dissolution: Dissolve 1.0 g of the compound in approximately 5 mL of methanol at ambient temperature (20-25°C) in the reactor. Stir until a clear, homogenous solution is obtained. Causality: This creates the initial saturated or slightly undersaturated state.

  • Anti-Solvent Addition: Begin a slow, controlled addition of deionized water (the anti-solvent) to the stirred solution. A syringe pump set to a low flow rate (e.g., 0.5 mL/min) is ideal. Causality: Slow addition maintains a low level of supersaturation, favoring crystal growth over rapid nucleation, which prevents the formation of very fine particles or "oiling out".[13]

  • Induction & Nucleation: Continue adding the anti-solvent. The solution will become cloudy, indicating the onset of nucleation. This is the point where the solubility limit has been exceeded and the first crystal nuclei form.[4]

  • Slurry Maturation: Once the solution is turbid, continue the anti-solvent addition until a total of 10-15 mL has been added, or until precipitation appears substantial. Allow the resulting slurry to stir at ambient temperature for 4-12 hours. Causality: This "aging" or maturation period allows for the system to reach thermodynamic equilibrium. Smaller, less stable crystals may redissolve and deposit onto larger, more stable crystals (Ostwald Ripening), resulting in a more uniform particle size distribution.

  • Isolation: Isolate the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small volume of a pre-mixed methanol/water solution (e.g., 20:80 v/v) to remove residual soluble impurities. Causality: Using a mixture for washing prevents the crystals from redissolving (as pure methanol would) while effectively removing impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

G A 1. Dissolve Compound in Methanol B 2. Start Slow Addition of Water (Anti-Solvent) A->B C 3. Observe Nucleation (Solution becomes turbid) B->C Generates Supersaturation D 4. Continue Addition & Age Slurry (4-12 hours) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E Equilibrium Reached F 6. Wash with Methanol/Water Mixture E->F G 7. Dry Under Vacuum F->G

Caption: Workflow for the Anti-Solvent Crystallization Protocol.

Protocol 2: Vapor Diffusion

This technique is arguably the best method for initial screening when material is scarce (milligrams).[11] It relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, ensuring a very gradual increase in supersaturation that is ideal for growing high-quality single crystals.[12][16]

Materials & Equipment:

  • Small, clear glass vial (e.g., 2 mL) - the "inner vial"

  • Larger glass vial or beaker with a screw cap or sealable lid (e.g., 20 mL) - the "outer chamber"

  • Compound of interest (1-10 mg)

  • Solvent (Methanol)

  • Anti-solvent (Water) - Note: For vapor diffusion, a more volatile anti-solvent like acetone or diethyl ether is often used.[12] Here we describe a setup for a less volatile anti-solvent.

  • Prepare Solution: Dissolve 1-10 mg of the compound in a minimal amount of methanol (e.g., 0.2-0.5 mL) inside the small inner vial.

  • Prepare Reservoir: Add a larger volume of the anti-solvent (water), approximately 2-3 mL, to the bottom of the larger outer chamber.

  • Set up System: Carefully place the open inner vial containing the compound solution into the outer chamber, ensuring the liquid levels are not in contact.

  • Seal and Equilibrate: Seal the outer chamber tightly. Over time, the solvent (methanol) will slowly evaporate from the inner vial and its vapor will diffuse into the reservoir of the anti-solvent (water), while water vapor diffuses into the inner vial. This slowly increases the concentration of both the compound and the anti-solvent in the inner vial.[17]

  • Incubate: Place the sealed system in a location free from vibrations and significant temperature fluctuations.

  • Monitor: Check for crystal growth periodically (daily) with a microscope without disturbing the setup. High-quality crystals can form over a period of several days to weeks.[12]

Caption: Diagram of the Vapor Diffusion Crystallization setup.

Data Interpretation & Troubleshooting

Successful crystallization requires careful observation and optimization. The table below outlines common issues and corrective actions.

Problem Observed Potential Cause Recommended Solution
"Oiling Out" / Amorphous Precipitation Supersaturation was generated too quickly, exceeding the labile zone before nucleation could occur.[13]Decrease the anti-solvent addition rate. Increase the starting solvent volume (lower concentration). Lower the temperature.
Formation of Very Fine Needles High rate of nucleation relative to crystal growth.Reduce the rate of supersaturation generation (slower anti-solvent addition or cooling). Consider adding seed crystals to promote growth on existing surfaces.
No Crystals Form The solution is not sufficiently supersaturated. The compound may have a high nucleation energy barrier.Add more anti-solvent. Reduce the temperature. Introduce a seed crystal. Gently scratch the inside of the vial with a glass rod to create nucleation sites.
Low Yield The final solvent/anti-solvent ratio results in significant solubility of the compound.Increase the proportion of anti-solvent in the final mixture. Cool the slurry in an ice bath before filtration to further decrease solubility.

Crystal Characterization

Post-isolation, it is imperative to characterize the solid material to confirm its identity, purity, and crystalline form.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for confirming the crystalline nature of the material and identifying its specific polymorphic form.[1] A crystalline solid will produce a unique pattern of sharp peaks, whereas an amorphous solid will show a broad halo.

  • Differential Scanning Calorimetry (DSC): Provides information on the melting point and purity of the compound. A sharp melting endotherm is characteristic of a pure crystalline substance.

  • Microscopy: Visual inspection under a microscope is a quick and simple way to assess the crystal habit (shape) and check for uniformity.

Conclusion

The crystallization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol can be reliably achieved through a systematic approach focused on controlled supersaturation. Anti-solvent crystallization using a methanol/water system is recommended as a robust and scalable primary method. For initial screening and the growth of high-quality crystals from minimal material, vapor diffusion is an invaluable technique. The protocols and principles outlined in this guide provide a strong foundation for developing a process that yields a crystalline product with the desired purity, particle size, and solid-state form essential for pharmaceutical applications.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • JOVE. Crystallization of Small Molecules. [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Pharma Tutor. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • Rait, P. et al. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society. [Link]

  • ERS. (n.d.). Antisolvent Crystallization. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • That's Nice. (n.d.). API Crystallization. [Link]

  • PubChem. 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. [Link]

  • Crystal Pharmatech. (2025, December 4). Crystallization Process Method. [Link]

  • Spingler, B. et al. (2011, December 2). Some thoughts about the single crystal growth of small molecules. CrystEngComm. [Link]

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. [Link]

  • Probert, M. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Kitamura, M. et al. (2025, August 5). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]

  • Scent.vn. (n.d.). 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Phenylthiazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with Phenylthiazole Compounds

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for phenylthiazole handling. If you are reading this, you are likely facing a common paradox: your phenylthiazole hit compound shows excellent potency in silico or enzymatic assays but fails in cellular environments due to precipitation or "crashing out."

The Root Cause: Phenylthiazoles are classic "Brick Dust" molecules. Their planar, aromatic structure facilitates strong intermolecular


-

stacking interactions, leading to high crystal lattice energy (high melting point) and low solubility in both water and lipids.

This guide moves beyond generic advice. We provide a decision framework to determine whether your issue requires a Chemical Modification (Medicinal Chemistry) or a Formulation Strategy (Assay Development).

Module 1: Diagnostic & Decision Framework

Before attempting random additives, diagnose the physicochemical barrier. Use the decision tree below to select the correct solubilization strategy.

Visual 1: The Solubility Optimization Decision Tree

Caption: A logic flow for selecting the optimal solubilization strategy based on pKa and lattice energy properties.

SolubilityTree Start Diagnostic: Why is it insoluble? CheckStruct Check Structure: Is there a basic Nitrogen? Start->CheckStruct pKaCheck Check pKa: Is pKa > 3.0? CheckStruct->pKaCheck Yes BrickDust Diagnosis: 'Brick Dust' Molecule (High MP, Low LogP) CheckStruct->BrickDust No Salt STRATEGY A: Salt Formation (Mesylate/Tosylate) pKaCheck->Salt Yes (Stable Salt) pKaCheck->BrickDust No (Weak Base) Formulation STRATEGY B: Formulation (Disruption of Lattice) BrickDust->Formulation Cyclodextrin Method 1: Cyclodextrin Complexation (HP-beta-CD) Formulation->Cyclodextrin For Solution Assays Dispersion Method 2: Amorphous Solid Dispersion (HME/Spray Dry) Formulation->Dispersion For Oral Dosing

Module 2: Chemical Modification (Medicinal Chemistry)

If you are in the lead optimization phase, rely on chemical modification.[1] Phenylthiazoles are weakly basic; however, the thiazole nitrogen is often too weakly basic (pKa ~2.5) to form stable salts with weak acids.

Protocol A: Salt Selection for Weak Bases

Objective: Disrupt crystal lattice energy by introducing ionic character.

  • Acid Selection: Do not use weak acids (e.g., acetate). You require strong acids to drive protonation of the thiazole nitrogen.

    • Recommended: Methanesulfonic acid (Mesylate), p-Toluenesulfonic acid (Tosylate), or Hydrochloric acid (HCl).

    • Note: Mesylates often yield better lipophilicity profiles for cell permeability than HCl salts.

  • Synthesis Protocol:

    • Dissolve free base in anhydrous MeOH or Et2O.

    • Add 1.05 equivalents of acid dropwise at 0°C.

    • Critical Step: If no precipitate forms, add a non-polar anti-solvent (Hexane or Et2O) to force precipitation. Do not rotovap to dryness immediately, as this forms amorphous "gums" rather than salts.

Protocol B: Pro-drug Design

If salt formation fails due to low pKa, append a solubilizing tail.

  • Strategy: Install a phosphate ester group on a hydroxyl handle. This allows high solubility in water, which is cleaved by phosphatases in vivo to release the active phenylthiazole.

Module 3: Assay Formulation (In Vitro/Cellular)

For existing compounds where chemical modification is impossible, you must prevent the "DMSO Crash." This occurs when a hydrophobic stock (10 mM DMSO) acts as a nucleating seed when added to aqueous media.

The "Intermediate Plate" Method

Problem: Direct addition of 1 µL stock to 1 mL media (1:1000) creates a local high-concentration zone, causing immediate micro-precipitation. Solution: Use an intermediate dilution step to lower the kinetic shock.

Visual 2: Serial Dilution Workflow to Prevent Precipitation

Caption: Step-by-step dilution protocol using an intermediate solvent system to ensure homogeneity.

SerialDilution Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc.) Solvent: DMSO or 50% PEG400 Stock->Inter 1. Dilute 1:100 (Homogenize) Final Final Assay Well (1x Conc, <0.5% DMSO) Inter->Final 2. Add 10µL to 990µL Media Media Cell Media (Pre-warmed 37°C) Media->Final 3. Rapid Dispersion

Advanced Excipients Table

If DMSO alone fails, use these verified excipient systems.

Excipient SystemRoleCompatibilityProtocol Note
HP-

-CD
(2-Hydroxypropyl-

-cyclodextrin)
Encapsulates hydrophobic phenyl ringHigh (IV/Oral/Cell)Prepare 20-40% w/v stock in water. Add compound, sonicate 1hr at 40°C. Filter (0.22µm).
PEG 400 / Water (30:70) CosolventModerate (Oral/IP)Good for animal dosing. Avoid in sensitive cell assays (osmotic stress).
Tween 80 (0.1 - 1%) SurfactantLow (Cell toxicity risk)Use only if necessary. Keep final concentration <0.05% for cells.[2]

Module 4: Troubleshooting FAQ

Q1: My compound precipitates immediately when added to cell culture media, even at 1 µM.

  • Diagnosis: This is "Solvent Shock."[3] The kinetic solubility is being exceeded before thermodynamic equilibrium can be reached.

  • Fix:

    • Pre-warm the media to 37°C. Cold media accelerates precipitation.

    • Use the Intermediate Plate Method (see Visual 2).

    • If using serum-free media, add 0.1% BSA (Bovine Serum Albumin). Albumin binds phenylthiazoles non-covalently, keeping them in solution without abolishing activity.

Q2: My IC50 curves are flat or inconsistent.

  • Diagnosis: Likely micro-aggregation. The compound is forming colloidal aggregates that promiscuously inhibit enzymes (false positives).

  • Fix: Add 0.01% Triton X-100 to the assay buffer. If the IC50 shifts significantly (e.g., from 10 nM to >10 µM), the original activity was an artifact of aggregation.

Q3: NMR signals in D2O are broad or missing.

  • Diagnosis: The compound is not dissolved; it is a suspension.

  • Fix: Do not use pure D2O. Use DMSO-d6 or a mixture of CD3OD/D2O. For biological relevance, use "Shigemi tubes" to maximize signal from lower concentrations (10-50 µM) that are actually soluble.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Maltarollo, V. G., et al. (2020). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences.

Sources

Optimizing reaction conditions for thiazole ring stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiazole Chemistry Support Hub . This guide is designed for medicinal chemists and process engineers encountering stability issues with thiazole rings during synthesis, functionalization, or storage.

Unlike standard protocols, this guide focuses on the failure modes of the thiazole ring—specifically its tendency to undergo retro-electrocyclization (ring-opening) or oxidative degradation—and provides chemically grounded solutions.

Module 1: Synthesis Optimization (The Hantzsch Protocol)

User Issue: "My Hantzsch reaction yields are inconsistent, and I'm seeing a 'gummy' side product that complicates purification."

Technical Diagnosis: The classic Hantzsch synthesis (


-haloketone + thioamide) is robust but suffers from a specific regioselectivity failure mode under acidic conditions . If the reaction medium becomes too acidic (often due to HBr generation), the reaction diverts from forming the aromatic thiazole to forming the 2-imino-2,3-dihydrothiazole  isomer. This isomer is less stable and often responsible for the "gum/tar" observed.

Troubleshooting Protocol:

ParameterOptimization StrategyMechanism
pH Control Buffer to pH 5–7 using NaOAc or NaHCO₃.Prevents protonation of the imine intermediate, favoring the aromatic tautomer over the dihydro-isomer.
Solvent Switch from pure EtOH to EtOH/Water (1:1) or DMF.[1][2]Water aids in the solubility of the ionic intermediate; DMF prevents precipitation of oligomers.
Temperature Maintain < 70°C; avoid vigorous reflux if possible.High heat promotes oxidative dimerization of the thioamide starting material.

Workflow Diagram: Hantzsch Optimization Logic

HantzschOptimization cluster_fix Corrective Action Start Reactants: Alpha-Haloketone + Thioamide CheckPH Check pH of Medium Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic No Buffer Neutral Buffered (pH 5-7) CheckPH->Neutral + NaOAc SideProduct Formation of 2-imino-2,3-dihydrothiazole (Unstable Isomer) Acidic->SideProduct Product Formation of 1,3-Thiazole (Aromatic) Neutral->Product AddBase Add Scavenger Base (NaHCO3 or NaOAc) SideProduct->AddBase Prevention

Caption: Logic flow for preventing isomeric side-products in Hantzsch synthesis via pH control.

Module 2: Functionalization & The "Ring-Opening" Trap

User Issue: "I attempted to lithiate at C2 using n-BuLi, but upon quenching, I recovered a complex mixture containing thiols and isocyanides, not my product."

Technical Diagnosis: This is the most critical instability of the thiazole ring. 2-Lithiothiazoles are thermally unstable. Above specific threshold temperatures (typically > -60°C), the ring undergoes a retro-electrocyclization (ring opening) to form an isocyanide-thiolate species. This process is often irreversible if the isocyanide polymerizes or reacts with electrophiles in an acyclic fashion.

The Mechanism of Failure:



Troubleshooting Protocol:

  • Temperature Discipline: You must maintain the internal reaction temperature below -78°C during lithiation.

  • The "Trans-Metalation" Fix: If your electrophile is slow to react, do not raise the temperature. Instead, trans-metalate the unstable lithium species to a more covalent metal (Zinc or Magnesium) which stabilizes the ring.

    • Add ZnCl₂ (1.1 eq) at -78°C

      
       Warm to 0°C 
      
      
      
      Negishi Coupling/Reaction.
  • Electrophile Quench: Ensure the electrophile is added immediately after lithiation (within 15-30 mins). Long hold times at -78°C can still lead to slow degradation.

Decision Tree: Safe Lithiation Strategy

LithiationSafety Input Thiazole Substrate Step1 Add n-BuLi (-78°C) Input->Step1 CheckTemp Internal Temp? Step1->CheckTemp Safe Temp < -70°C CheckTemp->Safe Danger Temp > -50°C CheckTemp->Danger StableSpecies Stable 2-Li-Thiazole Safe->StableSpecies RingOpen RING OPENING (Isocyanide-Thiolate) Danger->RingOpen Action Add Electrophile IMMEDIATELY StableSpecies->Action Transmetal Optional: Add ZnCl2 (Stabilize for warming) StableSpecies->Transmetal Transmetal->Action Safe to warm to 0°C

Caption: Decision tree for preventing retro-electrocyclization during C2-lithiation.

Module 3: Cross-Coupling & Catalyst Poisoning

User Issue: "My Suzuki/Stille coupling stalls at 20% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: Thiazoles are notorious catalyst poisons. The Nitrogen (N3) and Sulfur (S1) atoms can coordinate strongly to Palladium (Pd), displacing the phosphine ligands required for the catalytic cycle. This forms an inactive "Pd-Thiazole" complex, effectively sequestering your catalyst.

Optimization Table: Overcoming Catalyst Deactivation

ApproachProtocol DetailWhy it Works
Ligand Overload Use bidentate ligands (e.g., dppf, Xantphos) or bulky phosphines (e.g., SPhos, XPhos).Bulky/Bidentate ligands bind Pd more tightly than the thiazole nitrogen/sulfur, preventing displacement.
The "Copper Effect" Add CuI or CuTC (10–20 mol%) as a co-catalyst.Copper coordinates to the thiazole nitrogen/sulfur "scavenging" it, leaving the Pd free to perform the catalytic cycle.
N-Oxide Strategy Oxidize the thiazole to Thiazole N-oxide before coupling.The N-oxide is less coordinating to Pd and activates the C2/C5 positions for direct C-H arylation.

Module 4: Storage & Environmental Stability

User Issue: "My purified thiazole turned yellow/brown after a week on the shelf."

FAQ: Degradation Mechanisms

Q: Is it hydrolysis?

  • A: Unlikely at neutral pH. Thiazoles are resistant to hydrolysis unless subjected to strong acid (pH < 1) or strong base (pH > 12) at high temperatures.

  • Exception: If your thiazole has an electron-donating group (like -NH2) at C2, it becomes sensitive to acid hydrolysis, forming a thiol-urea derivative.

Q: Is it oxidation?

  • A: Yes. This is the most common storage failure.

    • Mechanism: Atmospheric oxygen or trace oxidants attack the Sulfur atom, forming Sulfoxides (S-oxide) or Sulfones . These disrupt the aromaticity of the ring, making it prone to fragmentation.

    • Prevention: Store under Argon/Nitrogen at -20°C. Avoid storage in chlorinated solvents (DCM/Chloroform) which can form trace HCl or radicals over time.

References

  • Hantzsch Synthesis Optimization

    • BenchChem.[3] General Procedure for Hantzsch Thiazole Synthesis. Link

    • Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans. 1, 1987. Link

  • Lithiation & Ring Opening

    • Baran, P. S., et al. "Practical Synthesis of Thiazoles." (Context on lithiation stability). Wikipedia/General Reference. Link

    • Mechanism of 2-lithiothiazole fragmentation: See Journal of Organic Chemistry or ChemGuide regarding mass spec fragmentation patterns which mirror thermal degradation. Link

  • Cross-Coupling & N-Oxides

    • "C2, C5, and C4 Azole N-Oxide Direct Arylation." ResearchGate.[4][5][6] Link

    • "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation." J. Am. Chem. Soc.Link

  • General Stability

    • "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance."[7] Current Topics in Medicinal Chemistry. Link

Sources

Technical Support Center: Purification of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-THZ-005 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol (hereafter referred to as Target Alcohol ). This compound is typically synthesized via the reduction of its corresponding ketone precursor, 1-(4-methyl-2-phenylthiazol-5-yl)ethanone.

Chemist-to-Chemist Analysis: The purification challenge here lies in the duality of the molecule. You have a lipophilic phenyl ring and a thiazole core (moderately basic nitrogen), combined with a polar secondary alcohol .

  • The Trap: The basic nitrogen of the thiazole can hydrogen-bond with acidic silanol groups on silica gel, causing "streaking" or "tailing."

  • The Goal: Achieve baseline separation between the non-polar ketone starting material (SM) and the polar alcohol product.

Part 1: Pre-Purification Diagnostics (TLC Protocol)

Before packing the column, you must validate your separation on Thin Layer Chromatography (TLC). Do not skip this; the behavior on the plate predicts the behavior on the column.

Standard TLC Conditions
  • Stationary Phase: Silica Gel 60

    
     aluminum/glass sheets.
    
  • Visualization: UV Lamp (254 nm) is primary (strong absorption by phenyl-thiazole).

  • Stain: Phosphomolybdic Acid (PMA) or Vanillin (excellent for differentiating the alcohol from the ketone).

Mobile Phase Screening Data
Solvent System (v/v)Expected

(Ketone SM)
Expected

(Target Alcohol)
Verdict
Hexane:EtOAc (9:1) 0.60 - 0.700.10 - 0.20Too Retentive. Product will stick.
Hexane:EtOAc (4:1) 0.80 - 0.900.35 - 0.45 Ideal. Good

.
Hexane:EtOAc (1:1) > 0.95 (Solvent front)0.70 - 0.80Too Fast. Poor separation.
DCM:MeOH (95:5) > 0.900.50 - 0.60Alternative. Use if solubility is poor.

Critical Check: If the Target Alcohol spot looks like a "comet" (streaking) rather than a tight circle, your silica is too acidic. Add 1% Triethylamine (TEA) to your mobile phase during the TLC test. If the spot tightens, you must use TEA in the column.

Part 2: The Purification Workflow

Step 1: Sample Preparation (Dry Loading)

Direct liquid injection is risky for this compound because it likely has poor solubility in pure Hexane.

  • Dissolve crude mixture in a minimum amount of Dichloromethane (DCM).

  • Add Silica Gel (mass ratio: 1g silica per 1g crude).

  • Rotary evaporate until a free-flowing powder is obtained.

  • Why? This prevents "band broadening" caused by the sample solvent interfering with the mobile phase.

Step 2: Column Packing & Elution
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Column Volume (CV): Calculate based on column size.

  • Gradient Profile:

StageSolvent CompositionVolume (CV)Purpose
Equilibration 100% Hexane (or 95:5 Hex/EtOAc)2 CVWetting silica; removing non-polar grease.
Elution A 90:10 Hexane/EtOAc3 CVElutes unreacted Ketone (SM).
Elution B 80:20 Hexane/EtOAc5 CVTarget Alcohol Elutes Here.
Flush 50:50 Hexane/EtOAc2 CVClears polar impurities/side products.
Visualizing the Process

PurificationWorkflow Start Crude Reaction Mixture (Ketone + Alcohol) TLC TLC Screening (Hex/EtOAc 4:1) Start->TLC Decision Does Product Streak? TLC->Decision AddTEA Add 1% Triethylamine to Mobile Phase Decision->AddTEA Yes (Tailing) NoTEA Standard Silica System Decision->NoTEA No (Tight Spot) Load Dry Load onto Silica (DCM -> Evap) AddTEA->Load NoTEA->Load Run Run Gradient Column (10% -> 30% EtOAc) Load->Run Fraction1 Fraction 1-10: Ketone (SM) Run->Fraction1 Early Elution Fraction2 Fraction 15-30: Target Alcohol Run->Fraction2 Mid Elution

Figure 1: Decision logic for solvent modification and elution order.

Part 3: Troubleshooting Guide (Q&A)

Q1: The Target Alcohol is co-eluting with the Ketone starting material. How do I separate them?

  • Diagnosis: This usually happens if the gradient is too steep (polarity increased too fast).

  • The Fix: Switch to an Isocratic hold. Run the column at 10% EtOAc/Hexane for 5-6 Column Volumes. The Ketone will slowly travel through, while the Alcohol stays near the top. Once the Ketone is off, step up to 25% EtOAc to push the Alcohol off.

  • Alternative: Change selectivity by switching to DCM/MeOH . Try 98:2 DCM/MeOH. The alcohol interacts differently with Methanol than EtOAc, often improving resolution.

Q2: My product spot is "tailing" badly, spanning 10+ fractions.

  • Diagnosis: The thiazole nitrogen is acting as a Lewis Base, sticking to the acidic protons on the silica surface.

  • The Fix: You need a "competitor base." Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system. The TEA blocks the active silanol sites, allowing your thiazole alcohol to elute as a tight band.

    • Note: If using TEA, wash your combined fractions with saturated

      
       or brine after the column to remove the amine smell.
      

Q3: The product crystallized inside the column/tip.

  • Diagnosis: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol is a solid with high crystallinity. It likely exceeded its solubility limit in the Hexane-rich mobile phase.

  • The Fix:

    • Stop the flow immediately.

    • Add a small amount of pure DCM or EtOAc to the top of the column to redissolve.

    • Switch to a DCM-based system (e.g., DCM/MeOH 95:5) immediately. DCM has much higher solubility for this aromatic system than Hexane.

Q4: I see a third spot with very low Rf (near baseline). What is it?

  • Diagnosis: This is likely the diol or a decomposition product if the reaction was harsh, or simply polar salts.

  • The Fix: Ignore it. If you need to clean the column for reuse, flush with 100% EtOAc or 10% MeOH in DCM.

Part 4: Post-Run Analysis & Verification

Once you have combined the fractions containing the Target Alcohol:

  • Evaporation: Use a rotary evaporator at 40°C. Do not overheat; while thiazoles are stable, secondary benzylic-like alcohols can dehydrate to vinyl-thiazoles under extreme thermal stress.

  • Recrystallization (Optional): If the oil solidifies but looks yellow/impure, recrystallize.

    • Solvent: Hot Ethanol or a mixture of EtOAc/Hexane.

    • Method: Dissolve in minimum hot EtOAc, add Hexane until cloudy, cool slowly to 4°C.

  • NMR Verification:

    • Look for the quartet at ~5.0-5.2 ppm (CH-OH proton).

    • Look for the doublet at ~1.5 ppm (

      
      -CH).
      
    • Verify the disappearance of the ketone methyl singlet (usually ~2.6 ppm in the starting material).

References

  • Synthesis Mechanism & Context

    • Reduction of Thiazolyl Ketones: Sodium borohydride is the standard reagent for reducing arom
    • Source:

  • Chromatography Methodology

    • Rapid Chromatography Techniques: The "Flash Chromatography" method described by Still et al.
    • Source: [J. Org.[1] Chem. 1978, 43, 14, 2923–2925]([Link])

  • Thiazole Chemistry

    • Basicity and Tailing:[2] Thiazoles (

      
       of conjugate acid ~2.5) are weak bases but require TEA on silica to prevent tailing.
      
    • Source:

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of thiazolyl ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Thiazolyl Ethanols Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide & Method Selection

Executive Summary

Thiazolyl ethanols, particularly 4-methyl-5-thiazoleethanol (Sulfurol) and its isomers, represent a critical structural motif in pharmaceutical intermediates (e.g., clomethiazole) and flavor chemistry.[1] Their analysis presents a unique challenge: the thiazole ring is aromatic and electron-deficient, while the hydroxyethyl side chain is labile and prone to elimination.

This guide objectively compares the two dominant analytical workflows—Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS.[1] We analyze the fragmentation mechanics, limit of detection (LOD) implications, and structural elucidation capabilities of each to aid in method selection.

Mechanistic Deep Dive: Fragmentation Pathways

To select the correct method, one must understand the behavior of the analyte under energy. Thiazolyl ethanols undergo distinct dissociation pathways depending on the ionization hardness.

Electron Ionization (EI) – The "Hard" Pathway[2]
  • System: Gas Chromatography - Mass Spectrometry (GC-MS) at 70 eV.

  • Primary Mechanism: Formation of a radical cation (

    
    ), followed by radical-induced cleavage.[1]
    
  • Dominant Pathway (Alpha-Cleavage): The ionization of the oxygen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the hydroxyl group.

  • Secondary Pathway (Ring Stability): The thiazole ring is robust; however, under high energy, it generates characteristic fragments (m/z 71, 58) via ring opening.

Electrospray Ionization (ESI) – The "Soft" Pathway[3]
  • System: Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Primary Mechanism: Protonation (

    
    ) followed by Collision-Induced Dissociation (CID).[1]
    
  • Dominant Pathway (Dehydration): Even-electron ions prefer neutral losses to maintain electronic stability.[1] The most prominent transition is the loss of water (

    
    , 18 Da).
    

Visualization: Fragmentation Logic

The following diagram illustrates the divergent pathways for 4-Methyl-5-thiazoleethanol (MW 143) , the industry-standard reference compound.

FragmentationPathways cluster_EI Electron Ionization (Hard) cluster_ESI Electrospray Ionization (Soft) M_Neutral Neutral Analyte (MW 143) EI_M Molecular Ion [M]+• (m/z 143) M_Neutral->EI_M 70 eV Impact ESI_M Protonated Ion [M+H]+ (m/z 144) M_Neutral->ESI_M +H+ (Acidic Mobile Phase) EI_Frag1 Alpha Cleavage [M - CH2OH]+ (m/z 112) EI_M->EI_Frag1 - •CH2OH (31 Da) EI_Frag2 Thiazole Ring Frag (m/z 71) EI_M->EI_Frag2 Ring Fission ESI_Frag1 Dehydration [M+H - H2O]+ (m/z 126) ESI_M->ESI_Frag1 CID (-18 Da) ESI_Frag2 Side Chain Loss (m/z 85) ESI_Frag1->ESI_Frag2 High Collision Energy

Figure 1: Divergent fragmentation pathways for 4-methyl-5-thiazoleethanol. EI favors radical cleavage (red), while ESI favors neutral loss dehydration (blue).

Comparative Analysis: EI vs. ESI

This comparison evaluates the "fitness for purpose" of each method.

Table 1: Performance Matrix
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Analyte State Radical Cation (

)
Even-Electron Protonated Ion (

)
Base Peak Often m/z 143 or 71m/z 144 (Precursor), m/z 126 (Product)
Structural Detail High. Rich fragmentation pattern allows for library matching (NIST) and isomer differentiation.[1]Low to Medium. Primarily shows molecular weight and water loss unless high collision energy is applied.
Sensitivity Moderate (ng range).High (pg range). Ideal for trace residue analysis.
Matrix Effects Low (Gas phase separation).High (Ion suppression from co-eluting matrix).
Applicability Volatile thiazoles (Flavor/Fragrance).Polar/Non-volatile metabolites (Drug Discovery).
Critical Insight: The "Isomer Trap"

Thiazolyl ethanols often exist as positional isomers (e.g., 2-, 4-, or 5-substituted).[1]

  • EI Advantage: The fragmentation ratios (relative abundance of m/z 112 vs. 143) often differ significantly between isomers, allowing for structural identification.

  • ESI Limitation: All isomers tend to lose water (

    
    ) indiscriminately.[1] ESI is poor for identifying the specific isomer without prior chromatographic separation.
    

Experimental Protocols

These protocols are designed to be self-validating. If the Quality Control (QC) criteria are not met, the data should be rejected.

Protocol A: GC-MS (Structural Identification)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm). Rationale: Thiazolyl ethanols are polar; non-polar columns cause peak tailing.[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 35–300.

Self-Validation Step:

Inject a standard of 4-methyl-5-thiazoleethanol. The ratio of m/z 143 (Molecular Ion) to m/z 71 should be consistent (±20%) with the NIST library reference. If m/z 143 is absent, the inlet temperature is too high, causing thermal degradation.

Protocol B: LC-MS/MS (Quantification/Trace Analysis)
  • Instrument: Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (4-methyl-5-thiazoleethanol):

    • Quantifier:

      
       (Collision Energy: 15 eV).
      
    • Qualifier:

      
       (Collision Energy: 25 eV).
      

Self-Validation Step:

The retention time must be stable (<0.1 min shift). The Ion Ratio (Quantifier/Qualifier) must remain constant across the calibration curve. If the ratio drifts, suspect matrix interference (isobaric co-elution).

Decision Workflow (DOT Diagram)

Use this logic flow to determine the appropriate method for your specific research question.

DecisionMatrix Start Start: Thiazolyl Ethanol Analysis Goal What is the primary goal? Start->Goal Unknown Identify Unknown Structure (Isomer Differentiation) Goal->Unknown Structural Elucidation Quant Quantify Trace Levels (Biological Matrix) Goal->Quant PK/Metabolism GCMS Select GC-MS (EI) Focus: Fingerprinting Unknown->GCMS Requires spectral library LCMS Select LC-MS/MS (ESI) Focus: Sensitivity Quant->LCMS Requires low LOD

Figure 2: Decision matrix for selecting the ionization method based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methyl-5-thiazoleethanol (CAS 137-00-8). NIST Chemistry WebBook, SRD 69.[2] [Link][1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8574, Sulfurol. PubChem.[3] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of electrospray mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.